Calcium boride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

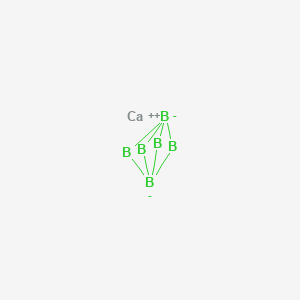

calcium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6.Ca/c1-2-5(1)3-4(5)6(1,2)3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVIDOFQNLOVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3[B-]14B5[B-]23B45.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaB6, B6Ca | |

| Record name | calcium boride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_boride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12007-99-7 | |

| Record name | Calcium boride (CaB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Properties of Calcium Boride (CaB₆)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium hexaboride (CaB₆) is a refractory ceramic material distinguished by its exceptional hardness, high melting point, chemical inertness, and intriguing electronic and magnetic properties.[1][2][3] This technical guide provides an in-depth overview of the synthesis and properties of CaB₆, tailored for professionals in research and development. It details various synthesis methodologies, including solid-state reaction, carbothermal reduction, molten salt electrolysis, and mechanochemical synthesis, and presents a comprehensive summary of its key physical, chemical, and mechanical characteristics. The information is structured to facilitate a deep understanding of the material's structure-property relationships and to provide a practical foundation for its application in advanced materials science.

Introduction

Calcium hexaboride is a compound of calcium and boron with the chemical formula CaB₆. It belongs to a class of metal borides known for their robust covalent boron networks, which impart remarkable stability and hardness.[4][5] CaB₆ crystallizes in a cubic structure with a three-dimensional framework of boron octahedra, with calcium atoms situated in the interstitial spaces.[2][3] This unique crystal architecture is the origin of its notable properties, which include high thermal and chemical stability, significant hardness, and a low work function, making it a material of interest for a variety of high-temperature and electronic applications.[5][6] Recent research has also highlighted its potential in fields such as thermoelectrics and spintronics due to its unusual magnetic and conductive behaviors.[2] This guide aims to provide a thorough understanding of the synthesis pathways to produce CaB₆ and a detailed characterization of its multifaceted properties.

Synthesis of Calcium Boride (CaB₆)

The synthesis of high-purity, single-phase this compound is crucial for its application. Several methods have been developed, each with distinct advantages and challenges. The choice of synthesis route can significantly influence the powder's characteristics, such as particle size, morphology, and purity, which in turn affect the properties of the final bulk material.

Solid-State Reaction

Direct reaction between elemental calcium and boron at elevated temperatures is a straightforward method for CaB₆ synthesis.

Experimental Protocol:

-

Reactant Preparation: Stoichiometric amounts of high-purity calcium (Ca) and amorphous boron (B) powders are thoroughly mixed in an inert atmosphere, typically within a glovebox, to prevent oxidation.

-

Heating: The mixture is pressed into pellets and placed in a refractory metal crucible (e.g., tantalum or tungsten).

-

Sintering: The crucible is heated in a tube furnace under a high vacuum or flowing inert gas (e.g., argon) to temperatures typically in the range of 1000–1200°C.[2] The reaction is generally held at the peak temperature for several hours to ensure complete conversion.

-

Cooling and Characterization: The furnace is cooled to room temperature, and the resulting CaB₆ powder is characterized for phase purity and microstructure.

Carbothermal Reduction

Carbothermal reduction involves the reduction of a calcium source (e.g., CaO or CaCO₃) and a boron source (e.g., B₂O₃ or H₃BO₃) with carbon at high temperatures. This method is often favored for its use of relatively inexpensive starting materials.

Experimental Protocol:

-

Precursor Preparation: Calcium carbonate (CaCO₃), boric acid (H₃BO₃), and a carbon source (e.g., carbon black or a polymer precursor like polyvinyl alcohol - PVA) are intimately mixed.[5][7] In some variations, a gel precursor is formed by dissolving boric acid and a calcium salt in a solution containing a polyol (e.g., mannitol), followed by drying and thermal decomposition to create a homogeneous mixture of reactants.[5]

-

Pelletization: The precursor mixture is often pelletized to ensure good contact between the reactants.

-

Reduction: The pellets are placed in a graphite crucible and heated in a furnace under an inert atmosphere (e.g., flowing argon) or vacuum.[5][8] The temperature is ramped up to 1400–1700°C and held for several hours.[1][5] Optimal conditions have been reported as 1400 °C for 12 hours or 1500 °C for 6 hours for single-phase CaB₆ synthesis.[5]

-

Purification: The product may contain unreacted carbon or intermediate phases like B₄C. Purification can be achieved by heating in air at a controlled temperature (e.g., 600°C) to oxidize residual carbon, followed by acid leaching to remove oxide impurities.

-

Characterization: The final product is analyzed using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm phase purity and morphology.

Molten Salt Electrolysis

Electrolysis in a molten salt bath offers a lower-temperature route to synthesize crystalline CaB₆.

Experimental Protocol:

-

Electrolyte Preparation: A eutectic mixture of salts, such as CaCl₂-NaCl or CaO-B₂O₃-LiF, is prepared and placed in a high-purity graphite crucible, which also serves as the anode.[9][10][11] The calcium and boron source materials (e.g., CaO and B₂O₃) are added to the salt mixture.[10]

-

Electrolysis Setup: An inert cathode, typically a molybdenum or tungsten rod, is immersed in the molten salt.[10][12] The entire setup is contained within a furnace under an inert argon atmosphere.

-

Electrolysis: The salt mixture is heated to the desired temperature, typically around 750–900°C.[9][10] A constant current or potential is applied between the anode and cathode. Current densities can range from 0.5 to 1.5 A/cm².[10] During electrolysis, calcium and borate ions are reduced at the cathode to form CaB₆.

-

Product Recovery and Purification: After electrolysis, the cathode is withdrawn from the melt and cooled. The deposited CaB₆, along with solidified salt, is scraped off. The salt is dissolved by washing with dilute hydrochloric acid followed by distilled water.[10]

-

Drying and Characterization: The purified CaB₆ powder is dried and characterized for its crystallinity, phase composition, and morphology.

Mechanochemical Synthesis

Mechanochemical synthesis utilizes high-energy ball milling to induce solid-state reactions at room temperature, offering an energy-efficient pathway.

Experimental Protocol:

-

Reactant Milling: Stoichiometric amounts of calcium and boron oxide (B₂O₃) powders, or anhydrous colemanite (Ca₂B₆O₁₁) and carbon, are loaded into a hardened steel vial with steel balls in an inert atmosphere.[4][6] A constant ball-to-powder weight ratio (e.g., 10:1) is maintained.[6]

-

High-Energy Ball Milling: The vial is subjected to high-energy ball milling for an extended period, which can range from several hours to over 1000 minutes.[4] The mechanical energy from the collisions induces the chemical reaction to form CaB₆.

-

Purification: The as-milled product often contains byproducts and unreacted starting materials. Purification typically involves leaching with dilute HCl to remove oxides and other impurities, followed by calcination to remove any residual carbon.[4] For instance, a reported procedure involves washing with 0.5 M HCl followed by calcination at 900 °C.[4]

-

Characterization: The final powder is analyzed by XRD, SEM, and other techniques to determine its composition and microstructure.

Properties of this compound (CaB₆)

The properties of this compound are a direct consequence of its unique crystal structure and strong covalent bonding.

Physical and Chemical Properties

A summary of the key physical and chemical properties of CaB₆ is presented in Table 1.

| Property | Value | Citations |

| Chemical Formula | CaB₆ | [3] |

| Molar Mass | 104.94 g/mol | [3] |

| Appearance | Black, lustrous powder | [2] |

| Crystal Structure | Cubic | [2][3] |

| Space Group | Pm-3m | [2] |

| Density | 2.3 - 2.45 g/cm³ | [3] |

| Melting Point | 2235 °C | [3] |

| Solubility | Insoluble in H₂O, methanol, and ethanol; dissolves slowly in acids. | [2][3] |

| Thermal Stability | Stable at high temperatures. | [2] |

| Electrical Resistivity | > 2 x 10¹⁰ Ω·m for pure crystals. | [3] |

| Band Gap | ~1.0 eV | [2] |

Mechanical Properties

This compound is an exceptionally hard material, making it suitable for applications requiring wear resistance. Table 2 summarizes its mechanical properties.

| Property | Value | Citations |

| Microhardness | 27 GPa | [2][3] |

| Knoop Hardness | 2600 kg/mm ² | [3] |

| Young's Modulus | 379 GPa | [3] |

Visualization of Synthesis and Properties

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow for CaB₆ Synthesis and Characterization

The following diagram outlines a general workflow for the synthesis and subsequent characterization of this compound powder.

Relationship Between Synthesis Method and Key Properties

The choice of synthesis method can influence the final properties of the CaB₆ material. The following diagram illustrates these relationships.

Conclusion

This compound is a material with a compelling combination of properties that make it suitable for a range of demanding applications. The synthesis of CaB₆ can be achieved through various routes, each offering a trade-off between factors such as product purity, crystallinity, particle size, and cost. A thorough understanding of these synthesis methods and the resulting material properties is essential for the targeted design and fabrication of CaB₆-based components for advanced technologies. This guide provides a foundational resource for researchers and scientists to explore the potential of this remarkable ceramic material.

References

- 1. researchgate.net [researchgate.net]

- 2. Calcium_hexaboride [chemeurope.com]

- 3. Calcium hexaboride - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. ceramic-science.com [ceramic-science.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jmmab.com [jmmab.com]

An In-depth Technical Guide to the Calcium Boride Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the calcium boride (Ca-B) binary phase diagram, a critical tool for understanding the thermodynamic relationships between calcium and boron at different temperatures and compositions. The information presented herein is essential for the synthesis and development of novel this compound-based materials with applications ranging from refractory materials and high-temperature electronics to potential uses in advanced material science.

The Calcium-Boron System: An Overview

The calcium-boron system is characterized by the formation of the highly stable compound calcium hexaboride (CaB₆). Current research indicates that CaB₆ is the only thermodynamically stable phase in the Ca-B binary system at ambient pressure. Other phases, such as calcium tetraboride (CaB₄), have been synthesized under high-pressure and high-temperature conditions.

Calcium hexaboride is a black, lustrous powder known for its high melting point, hardness, chemical stability, and electrical conductivity. These properties make it a material of significant interest for various industrial applications.

The Calcium-Boride Phase Diagram

Key Features of the Proposed Ca-B Phase Diagram:

-

Congruent Melting of CaB₆: Calcium hexaboride melts congruently at a high temperature, reported to be approximately 2235 °C.

-

Eutectic Reactions: The phase diagram is expected to feature two eutectic reactions:

-

One on the calcium-rich side, involving the equilibrium between liquid, solid calcium, and solid CaB₆.

-

Another on the boron-rich side, involving the equilibrium between liquid, solid boron, and solid CaB₆.

-

-

Limited Solid Solubility: The solid solubility of boron in calcium and calcium in boron is expected to be very limited.

Quantitative Data Summary

Due to the lack of a publicly available, fully determined experimental phase diagram, a comprehensive table of all eutectic and peritectic points with precise compositions and temperatures cannot be provided. However, the melting point of the stable CaB₆ phase is a critical data point.

| Phase | Melting Point (°C) | Composition (at% B) |

| CaB₆ | ~2235 | 85.7 |

Crystal Structures of this compound Phases

The primary and most stable phase in the Ca-B system is calcium hexaboride (CaB₆).

Table of Crystal Structures:

| Phase | Crystal System | Space Group | Pearson Symbol |

| CaB₆ | Cubic | Pm-3m | cP7 |

| CaB₄ | Tetragonal | P4/mbm | tP10 |

Calcium Hexaboride (CaB₆): CaB₆ possesses a cubic crystal structure. This structure consists of a three-dimensional network of boron octahedra with calcium atoms located in the interstitial spaces. Each calcium atom is surrounded by 24 boron atoms.

Calcium Tetraboride (CaB₄): CaB₄ has been synthesized under high-pressure conditions and exhibits a tetragonal crystal structure.

Experimental Protocols for Phase Diagram Determination

The determination of a binary phase diagram like the Ca-B system involves a combination of experimental techniques to identify the phase boundaries and invariant reactions as a function of temperature and composition.

General Methodologies:

-

Sample Preparation: A series of alloys with varying compositions of calcium and boron are prepared. This is typically done by arc melting or powder metallurgy techniques under an inert atmosphere to prevent oxidation.

-

Thermal Analysis:

-

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): These are the most common techniques used to determine the temperatures of phase transitions (e.g., melting, eutectic, and peritectic reactions). As a sample is heated or cooled at a controlled rate, the temperature difference between the sample and a reference material is measured. Endothermic or exothermic events, corresponding to phase changes, are detected as peaks on the DTA or DSC curve.

-

-

X-Ray Diffraction (XRD): XRD is used to identify the crystal structures of the phases present in the alloys at different temperatures. High-temperature XRD allows for in-situ analysis of phase transformations as the sample is heated.

-

Metallography and Microscopy:

-

Optical Microscopy and Scanning Electron Microscopy (SEM): These techniques are used to visualize the microstructure of the alloys. By examining the morphology and distribution of the different phases, information about the solidification process and phase equilibria can be obtained. Energy Dispersive X-ray Spectroscopy (EDS) in the SEM can be used to determine the composition of the individual phases.

-

-

Electron Probe Microanalysis (EPMA): EPMA provides quantitative compositional analysis of the different phases within the microstructure with high spatial resolution.

Experimental Workflow for Ca-B Phase Diagram Determination

Caption: Experimental workflow for determining the Ca-B phase diagram.

Thermodynamic Modeling

Computational thermodynamics, particularly the CALPHAD (Calculation of Phase Diagrams) method, plays a crucial role in assessing and predicting phase diagrams. This method uses thermodynamic models to describe the Gibbs energy of each phase in the system. By fitting the model parameters to available experimental data (e.g., phase boundary data, thermochemical properties), a self-consistent thermodynamic database can be developed. This database can then be used to calculate the phase diagram and predict the phase equilibria in regions where experimental data is scarce.

Logical Relationship for CALPHAD approach

Caption: Logical workflow of the CALPHAD method for phase diagram assessment.

Conclusion

The calcium-boron system, dominated by the stable CaB₆ phase, is of significant interest for materials science. While a complete, experimentally verified T-x phase diagram is not yet widely available, a combination of existing experimental data and thermodynamic modeling provides a working understanding of the phase equilibria. Further experimental investigation is necessary to fully elucidate the eutectic and peritectic reactions and to precisely determine the phase boundaries, which will in turn accelerate the development of new materials based on this system.

An In-depth Technical Guide to the Thermodynamic Properties of Calcium Boride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of calcium boride, with a primary focus on calcium hexaboride (CaB6), a material of significant interest due to its unique physical and chemical characteristics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental relationships to support advanced research and development activities.

Thermodynamic Data of this compound

The thermodynamic stability and properties of this compound are crucial for its synthesis, processing, and application at high temperatures. The following tables summarize the key thermodynamic parameters for calcium hexaboride (CaB6). Data for other this compound phases, such as calcium tetraboride (CaB4), are less commonly reported in the literature.

Table 1: Standard Enthalpy of Formation, Gibbs Free Energy of Formation, and Standard Molar Entropy for CaB6

| Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -299.023[1] | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔG°f | Value not readily available in cited sources | kJ/mol |

| Standard Molar Entropy | S° | Value not readily available in cited sources | J/(mol·K) |

Table 2: Specific Heat Capacity of CaB6 at Various Temperatures

The specific heat capacity of CaB6 has been measured over a range of temperatures. The data is well-described by a combination of the Debye and Einstein models[2][3].

| Temperature (K) | Specific Heat (Cp) (J/(mol·K)) |

| 2 | ~0 |

| 50 | Graphical data indicates a value greater than 0 and less than 25 |

| 100 | Graphical data indicates a value between 25 and 50 |

| 150 | Graphical data indicates a value around 75 |

| 200 | Graphical data indicates a value around 100 |

| 250 | Graphical data indicates a value slightly above 100 |

| 300 | Graphical data indicates a value around 125 |

Note: Specific values at discrete temperatures are derived from graphical representations in the cited literature and should be considered approximate. For precise values, consultation of the original experimental data is recommended.

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of materials like this compound requires precise and specialized experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Formation via Bomb Calorimetry

Bomb calorimetry is a standard technique for determining the heat of combustion of a substance, from which the enthalpy of formation can be calculated.

Experimental Procedure:

-

Sample Preparation:

-

Bomb Assembly:

-

Calorimetric Measurement:

-

The sealed bomb is placed in a container filled with a precise volume of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire[5][6].

-

The temperature of the surrounding water is monitored and recorded at regular intervals until a maximum temperature is reached and then begins to cool[5].

-

-

Data Analysis:

-

The heat capacity of the calorimeter system is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid[7].

-

The total heat released during the combustion of the CaB6 sample is calculated from the temperature change of the water.

-

Corrections are made for the heat released by the combustion of the iron fuse wire.

-

The standard enthalpy of formation of CaB6 is then calculated using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CaO and B2O3).

-

Measurement of Specific Heat Capacity using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature[8].

Experimental Procedure:

-

Sample and Reference Preparation:

-

Instrument Setup:

-

The DSC cell is purged with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 30-50 mL/min) to prevent oxidation[9][10].

-

The desired temperature program is set, which typically involves an initial isothermal period, a linear heating ramp, and a final isothermal period[10]. A common heating rate is 20 °C/min[10].

-

-

Measurement:

-

The sample and reference pans are placed on their respective sensors in the DSC furnace.

-

The temperature program is initiated, and the heat flow to the sample and reference is continuously monitored and recorded.

-

-

Data Analysis (ASTM Three-Run Method):

-

To obtain accurate specific heat capacity values, a three-run method is often employed[11]:

-

An initial run is performed with empty pans to establish a baseline.

-

A second run is conducted with a sapphire standard of known specific heat capacity.

-

A third run is performed with the CaB6 sample.

-

-

The heat flow data from the three runs are used to calculate the specific heat capacity of the CaB6 sample as a function of temperature[11].

-

Vapor Pressure and Decomposition Studies using Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen Effusion Mass Spectrometry (KEMS) is a high-temperature technique used to measure the vapor pressure of a material and to identify the gaseous species in equilibrium with the condensed phase. This data can be used to derive thermodynamic properties such as enthalpy of sublimation.

Experimental Procedure:

-

Sample Preparation and Loading:

-

A small amount of CaB6 powder is placed into a Knudsen cell, which is a small, thermally stable container with a small orifice (typically 0.5-2 mm in diameter)[12]. The cell material must be inert with respect to this compound at high temperatures.

-

-

System Setup:

-

The Knudsen cell is placed within a high-vacuum chamber and heated to the desired temperature.

-

The temperature of the cell must be precisely controlled and accurately measured, often using a pyrometer or a thermocouple[12].

-

-

Measurement:

-

At a given temperature, the molecules effusing from the orifice form a molecular beam that is directed into the ion source of a mass spectrometer[12].

-

The mass spectrometer identifies the different gaseous species present in the beam and measures their ion intensities.

-

-

Data Analysis:

-

The partial pressure of each effusing species is related to its measured ion intensity through the instrument's sensitivity constant, which can be determined through calibration with a substance of known vapor pressure.

-

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be determined using the Clausius-Clapeyron equation.

-

Visualizations of Key Relationships

Calcium-Boron (Ca-B) Phase Diagram

The Ca-B phase diagram illustrates the stable phases of the calcium-boron system at different temperatures and compositions. This diagram is fundamental to understanding the synthesis and thermal stability of various this compound compounds.

Caption: Schematic representation of the Calcium-Boron (Ca-B) binary phase diagram.

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key thermodynamic properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. General Bomb Run Procedure [uagra.uninsubria.it]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 8. Standard molar entropy - Wikipedia [en.wikipedia.org]

- 9. appropedia.org [appropedia.org]

- 10. mse.ucr.edu [mse.ucr.edu]

- 11. youtube.com [youtube.com]

- 12. electrochem.org [electrochem.org]

Electronic Band Structure of Calcium Boride (CaB6): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium hexaboride (CaB₆) has garnered significant attention within the scientific community due to its intriguing electronic and magnetic properties. A comprehensive understanding of its electronic band structure is paramount for elucidating the underlying physics and exploring its potential applications. This technical guide provides a detailed overview of the electronic band structure of CaB₆, consolidating theoretical predictions and experimental findings. It delves into the debate of its semiconducting versus semimetallic nature, presents key quantitative data, outlines experimental methodologies for its characterization, and visualizes the logical workflow of its scientific investigation.

Introduction

Calcium hexaboride belongs to the family of metal hexaborides (MB₆), which are characterized by a unique crystal structure consisting of a three-dimensional network of boron octahedra with metal atoms occupying the interstitial sites. This structure gives rise to a host of interesting physical properties, including high hardness, chemical stability, and in some cases, unexpected electronic and magnetic phenomena. The electronic properties of CaB₆ have been a subject of intense debate, with early theoretical studies predicting a semimetallic character, while more recent and advanced experimental and theoretical works point towards a semiconducting nature. This guide aims to provide a clear and detailed picture of the current understanding of the electronic band structure of CaB₆.

Crystal Structure and Brillouin Zone

Calcium boride crystallizes in a cubic crystal system with the space group Pm-3m. The crystal structure can be visualized as a simple cubic lattice of Ca atoms with a B₆ octahedron situated at the center of the cube. The boron octahedra are interconnected, forming a rigid three-dimensional framework. The lattice constant of CaB₆ is approximately 4.15 Å.

The corresponding first Brillouin zone is a simple cube with high-symmetry points labeled as Γ (center), X (face center), M (edge center), and R (corner). Understanding the band dispersion along the high-symmetry directions (e.g., Γ-X-M-Γ-R) is crucial for characterizing the electronic properties.

Electronic Band Structure: Theory vs. Experiment

The nature of the electronic band gap in CaB₆ has been a topic of considerable discussion, with a clear evolution in understanding as computational and experimental techniques have advanced.

Theoretical Predictions

Early electronic structure calculations of CaB₆ were predominantly based on the Local Density Approximation (LDA) within Density Functional Theory (DFT). These calculations consistently predicted a semimetallic band structure, with a small overlap of the valence and conduction bands at the X point of the Brillouin zone.

However, it is well-established that LDA tends to underestimate the band gap in semiconductors. More sophisticated theoretical approaches have since been employed, providing a different perspective:

-

GW Approximation: Many-body perturbation theory, particularly the GW approximation, corrects for the self-energy of electrons and generally provides more accurate band gap predictions. GW calculations for CaB₆ have predicted a direct band gap at the X point, with values ranging from 0.8 eV to over 1.2 eV.

-

Hybrid Functionals (e.g., HSE06): These functionals incorporate a portion of exact Hartree-Fock exchange, which helps to correct the self-interaction error inherent in LDA and GGA (Generalized Gradient Approximation) functionals. Calculations using the HSE06 functional also predict CaB₆ to be a direct semiconductor with a band gap in the range of 0.7-0.9 eV.[1]

-

Screened-Exchange Local Density Approximation (sX-LDA): This method has also been applied to CaB₆, yielding a band gap of over 1.2 eV, in good agreement with experimental observations.[2]

The consensus from these advanced theoretical methods is that stoichiometric CaB₆ is intrinsically a semiconductor with a direct band gap at the X point. The valence bands near the Fermi level are primarily composed of B 2p states, while the conduction bands have significant contributions from Ca 3d states.[1]

Experimental Verification

A variety of experimental techniques have been employed to probe the electronic structure of CaB₆, providing crucial data to validate and refine theoretical models.

-

Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful technique that directly measures the electronic band structure of materials. Numerous ARPES studies on high-quality single crystals of CaB₆ have consistently revealed a direct energy gap of approximately 1.0 eV at the X point between the valence and conduction bands.[3] These experimental findings strongly support the semiconducting nature of CaB₆. Furthermore, ARPES measurements have identified a small electron pocket at the X point, which is attributed to n-type carriers. The carrier number has been estimated to be in the range of (4-5) x 10¹⁹ cm⁻³.[3] This is thought to arise from unintentional doping, possibly due to boron vacancies.

-

Soft X-ray Emission (SXE) and X-ray Absorption Spectroscopy (XAS): These bulk-sensitive techniques probe the occupied and unoccupied density of states, respectively. SXE and XAS studies on CaB₆ have confirmed the existence of a bulk band gap, consistent with the findings from the more surface-sensitive ARPES technique.

The convergence of results from advanced theoretical calculations and various experimental probes provides a strong case for CaB₆ being a semiconductor with a direct band gap at the X point. The earlier predictions of a semimetallic state are now largely considered to be an artifact of the limitations of the LDA.

Quantitative Data Summary

The following tables summarize the key quantitative data on the electronic band structure of CaB₆ from various theoretical and experimental studies.

| Method | Band Gap (eV) | Type | Reference |

| Theoretical | |||

| LDA | Overlap (~ -0.7 eV) | Semimetal | Varies |

| GW Approximation | 0.8 - 1.27 | Direct (X-point) | [2] |

| HSE06 | 0.745 | Direct (X-point) | [1] |

| sX-LDA | > 1.2 | Direct (X-point) | [2] |

| BZW Method | 0.87 | Direct (X-point) | [4] |

| Experimental | |||

| ARPES | ~ 1.0 | Direct (X-point) | [3] |

| Optical Absorption | ~ 1.0 | - |

| Parameter | Value | Method | Reference |

| Effective Mass (m/m₀)* | |||

| Electron (Conduction Band) | Varies with direction | DFT | [5] |

| Hole (Valence Band) | Varies with direction | DFT | [5] |

| Fermi Velocity (vF) | Not widely reported | - | - |

| Carrier Concentration | (4-5) x 10¹⁹ cm⁻³ | ARPES | [3] |

Note: Experimental values for effective mass and Fermi velocity for CaB₆ are not widely reported in the literature. The provided effective mass data is from theoretical calculations and can vary depending on the crystallographic direction.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data on the electronic structure of CaB₆. High-quality single crystals are a prerequisite for many of these techniques.

Single Crystal Synthesis

High-quality single crystals of CaB₆ are typically grown using either the floating zone method or an aluminum flux method.[6] The floating zone technique can produce larger crystals, which are advantageous for techniques like neutron scattering, while the Al-flux method is also commonly used.[6] The purity of the starting materials is critical to minimize unintentional doping.

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES directly maps the electronic band structure by measuring the kinetic energy and emission angle of photoelectrons ejected from a sample upon irradiation with photons.

-

Sample Preparation: A single crystal of CaB₆ is mounted on a sample holder in an ultra-high vacuum (UHV) chamber (pressure < 10⁻¹⁰ Torr). A clean surface is prepared by in-situ cleaving or sputtering and annealing cycles to remove surface contaminants.

-

Instrumentation:

-

Photon Source: A monochromatic light source, typically a helium discharge lamp (providing He Iα radiation at 21.2 eV) or a synchrotron beamline, is used to generate photons.[7]

-

Electron Analyzer: A hemispherical electron energy analyzer with a multi-channel detector is used to measure the kinetic energy and emission angle of the photoemitted electrons with high resolution.[7]

-

Manipulator: A cryogenic manipulator allows for precise control of the sample's temperature and orientation (polar, azimuthal, and tilt angles) with respect to the analyzer and the incident photon beam.

-

-

Measurement Parameters:

-

Photon Energy: Typically in the range of 20-100 eV.

-

Energy Resolution: < 20 meV.

-

Angular Resolution: < 0.3 degrees.

-

Temperature: Measurements are often performed at low temperatures (e.g., 20 K) to reduce thermal broadening.

-

-

Data Analysis: The measured kinetic energy and emission angles of the photoelectrons are converted to binding energy and crystal momentum to reconstruct the E(k) dispersion relations (band structure).

Soft X-ray Emission (SXE) and X-ray Absorption Spectroscopy (XAS)

SXE and XAS are complementary techniques that provide information about the occupied and unoccupied electronic states, respectively.

-

Sample Preparation: For these bulk-sensitive techniques, a clean surface of a CaB₆ single crystal or a pressed pellet of high-purity powder can be used. The measurements are performed in a UHV chamber.

-

Instrumentation (SXE):

-

Excitation Source: A monochromatic X-ray beam from a synchrotron source is used to create core-level holes.

-

Spectrometer: A grazing incidence grating spectrometer is used to disperse the emitted fluorescent X-rays.[2][3]

-

Detector: A position-sensitive detector, such as a microchannel plate or a CCD, is used to record the energy spectrum of the emitted X-rays.

-

-

Instrumentation (XAS):

-

Photon Source: A tunable monochromatic X-ray beam from a synchrotron source is scanned across the absorption edge of interest (e.g., the Boron K-edge at ~188 eV).

-

Detection Mode: The absorption can be measured in either total electron yield (TEY) mode, where the sample drain current is monitored, or in fluorescence yield (FY) mode, where the emitted fluorescent X-rays are detected. FY mode is generally more bulk-sensitive.

-

-

Measurement Parameters (for Boron K-edge):

-

Energy Range: ~180 - 220 eV.

-

Energy Resolution: ~0.1 - 0.2 eV.

-

-

Data Analysis: The SXE spectrum provides a measure of the partial density of occupied states (e.g., B 2p states), while the XAS spectrum reveals the partial density of unoccupied states.

Visualizations

Logical Workflow for Investigating the Electronic Band Structure of CaB₆

The following diagram illustrates the logical workflow for the scientific investigation of the electronic band structure of this compound, from theoretical predictions to experimental verification.

Caption: Logical workflow for the study of CaB₆'s electronic structure.

Experimental Workflow for ARPES Measurement of CaB₆

This diagram outlines the key steps in performing an Angle-Resolved Photoemission Spectroscopy experiment on a CaB₆ single crystal.

Caption: Step-by-step workflow for ARPES measurements on CaB₆.

Conclusion

The electronic band structure of this compound has been clarified through a combination of advanced theoretical calculations and sophisticated experimental techniques. While early theoretical work suggested a semimetallic nature, the current consensus, strongly supported by experimental evidence from ARPES and soft X-ray spectroscopies, is that stoichiometric CaB₆ is a semiconductor with a direct band gap of approximately 1.0 eV at the X point of the Brillouin zone. The presence of a small electron pocket observed in experiments is likely due to intrinsic defects such as boron vacancies. This detailed understanding of the electronic structure of CaB₆ is crucial for interpreting its other physical properties and for guiding future research into the potential applications of this intriguing material.

References

- 1. matec-conferences.org [matec-conferences.org]

- 2. Soft_x-ray_emission_spectroscopy [bionity.com]

- 3. Soft X-Ray Emission Spectroscopy | Novel Materials Lab [sites.bu.edu]

- 4. [PDF] Predictions of the Electronic Structure and Related Properties of Cubic Calcium Hexaboride (CaB6) | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. warwick.ac.uk [warwick.ac.uk]

- 7. researchgate.net [researchgate.net]

magnetic properties of calcium hexaboride

An In-depth Technical Guide to the Magnetic Properties of Calcium Hexaboride (CaB₆)

For Researchers, Scientists, and Materials Development Professionals

Executive Summary

Calcium hexaboride (CaB₆) is a hard, refractory compound with a simple cubic crystal structure. Conventionally considered a non-magnetic semiconductor, the report of high-temperature weak ferromagnetism in CaB₆ and its lanthanum-doped variants in 1999 sparked significant scientific interest and controversy.[1][2][3] This material lacks the partially filled d- or f-electron shells typically required for magnetic order, challenging established theories of magnetism.[1] This guide provides a comprehensive technical overview of the magnetic properties of CaB₆, detailing the experimental evidence, the ongoing debate between intrinsic and extrinsic origins of its ferromagnetism, the methodologies used in its study, and the theoretical models proposed to explain its anomalous behavior. The central conflict in the research is whether the observed magnetism is a novel intrinsic property arising from a dilute electron gas, excitonic effects, or defects, or if it is due to extrinsic surface contamination by ferromagnetic impurities such as iron and nickel.[4][5]

Introduction to Calcium Hexaboride (CaB₆)

Calcium hexaboride belongs to a family of metal hexaborides known for their high melting points, hardness, and chemical stability.[1][4] It possesses a cubic crystal structure (space group Pm-3m) where a calcium atom is situated at the center of a cube formed by eight B₆ octahedra.[6][7][8] Early studies and band structure calculations established that stoichiometric CaB₆ is a semiconductor with an energy gap of approximately 1.0 eV.[9][10][11] Its excellent physical properties make it useful in applications such as manufacturing boron-alloyed steel, as a deoxidation agent for oxygen-free copper, and as a potential hot cathode material.[1]

The announcement of weak ferromagnetism with a high Curie temperature (T_c) of around 600 K in La-doped CaB₆ initiated a wave of research into this seemingly simple compound.[3][12] This was unexpected because neither calcium nor boron is magnetic in its elemental form.[1] Subsequent studies found similar magnetic properties in undoped CaB₆, deepening the mystery and leading to a vigorous debate about the phenomenon's origin.[3][9]

Quantitative Magnetic and Electronic Properties

The reported magnetic properties of CaB₆ are highly variable and appear to be strongly dependent on sample preparation, stoichiometry, and purity. This variability is a key aspect of the debate surrounding its magnetism. The data below is summarized from various studies on bulk crystals and thin films.

Table 1: Magnetic and Electronic Properties of Bulk CaB₆

| Property | Reported Value(s) | Sample Type / Conditions | Synthesis Method | Reference(s) |

| Curie Temperature (T_c) | ~600 K | La-doped single crystal | Aluminum Flux | [3][12] |

| ~900 K | - | - | [4] | |

| Saturation Moment | 0.07 µ_B per electron | La-doped, n = 7 x 10¹⁹ cm⁻³ | Aluminum Flux | [12][13] |

| ≤ 0.07 µ_B per atom | - | - | [4] | |

| As high as 10⁻² µ_B / f.u. | Undoped, stoichiometry dependent | - | [9][11] | |

| Carrier Density (n) | 7 x 10¹⁹ electrons cm⁻³ | La-doped (Ca₀.₉₉₅La₀.₀₀₅B₆) | Aluminum Flux | [12][13] |

| Band Gap | ~1.0 eV | Stoichiometric semiconductor | - | [9][11] |

| 0.48 eV | Semiconductor | - | [4] | |

| Resistivity (ρ) | > 200 Ω·m | Pure crystals | - | [4] |

| > 2 x 10¹⁰ Ω·m | Pure crystals | - | [1] |

Table 2: Magnetic Properties of CaB₆ Thin Films

| Substrate | Film Thickness | Saturation Moment | Film Magnetization | Deposition Method | Reference(s) |

| Al₂O₃ | - | 15 x 10⁻⁸ A m² (0.5 µ_B / f.u.) | 65 kA m⁻¹ | Pulsed-Laser Deposition | [9][14] |

| MgO (100) | - | 3.6 x 10⁻⁸ A m² | - | Pulsed-Laser Deposition | [9][14] |

| MgO | Thinnest films | 2-4 orders of magnitude > single crystals | - | Pulsed-Laser Deposition | [9] |

The Origin of Ferromagnetism: A Scientific Debate

The central question concerning CaB₆ is the source of its observed weak ferromagnetism. The arguments are broadly divided into two categories: those proposing a novel, intrinsic magnetic state and those attributing it to extrinsic factors like impurities.

Intrinsic Models

Proponents of an intrinsic origin suggest that the magnetism arises from the collective behavior of electrons in the unique electronic structure of CaB₆.

-

Low-Density Electron Gas: One of the earliest theories proposed that light doping in CaB₆ creates a low-density free-electron gas.[12] According to a theory first proposed by Bloch, such a system could spontaneously become ferromagnetically polarized.[9] The observed ferromagnetism in La-doped CaB₆ with a carrier density of 7 x 10¹⁹ cm⁻³ was initially presented as the first experimental evidence of this phenomenon.[12][13]

-

Excitonic Insulator Model: This model suggests that in a semiconductor with a small band gap, like CaB₆, electrons and holes can form bound pairs called excitons. If these excitons form a spin-triplet state, a condensate could lead to a ferromagnetic ground state.[12]

-

Defect-Induced Magnetism: Theoretical calculations have suggested that point defects in the CaB₆ lattice could induce magnetic moments.[10] Specifically, a neutral boron vacancy is predicted to create a magnetic moment of 2.4 µ_B, distributed over the neighboring boron octahedra.[9][11][14] Anion vacancies (F⁰ centers) have also been proposed as a source of magnetism.[11][14]

Extrinsic Origins

A significant body of evidence suggests that the observed ferromagnetism is not an intrinsic property of CaB₆ but rather stems from contamination.

-

Surface Contamination: Several studies have found that the ferromagnetism in CaB₆ samples is largely confined to the surface.[5] Acid etching experiments, which remove the surface layer of crystals, were shown to substantially reduce the magnetic moment without affecting bulk properties like resistivity or the Hall constant.[5]

-

Iron and Nickel Impurities: Electron microprobe analysis has revealed the presence of iron (Fe) and nickel (Ni) on the surfaces of CaB₆ crystals, particularly those grown from aluminum flux.[5] These impurities, potentially originating from the boron precursors or the flux itself, form ferromagnetic compounds like FeB and Fe₂B, which could account for the measured magnetic signals.[4][5][15] Further studies purposely doping CaB₆ with iron showed that the magnetization scaled with the Fe content, supporting the impurity argument.[15]

The diagram below illustrates the competing theories for the origin of ferromagnetism in CaB₆.

Experimental Methodologies

A variety of sophisticated techniques have been employed to synthesize CaB₆ and characterize its structural, electronic, and magnetic properties.

Sample Synthesis and Crystal Growth

The quality and properties of CaB₆ samples are highly dependent on the synthesis method.

-

Floating Zone (FZ) Method: This technique is used to grow large, high-purity single crystals. A polycrystalline feed rod is passed through a heated zone, causing a small portion to melt. As the rod moves, the molten zone traverses its length, leaving behind a recrystallized, purified single crystal. This method is advantageous as it avoids the use of a flux, minimizing a potential source of impurities.

-

Aluminum Flux Growth: This is a common method for growing single crystals of many boride compounds. The constituent elements (calcium and boron) are dissolved in molten aluminum at high temperatures. As the solution is slowly cooled, CaB₆ crystals precipitate. A significant drawback is the potential for incorporation of flux material or impurities from the flux into the crystal.[16]

-

Borothermal/Carbothermal Reduction: Polycrystalline CaB₆ powders are often synthesized via high-temperature solid-state reactions. For instance, calcium carbonate (CaCO₃) can be reacted with boron carbide (B₄C) and carbon at high temperatures to produce CaB₆ powder.[13]

-

Pulsed-Laser Deposition (PLD): This technique is used to grow thin films. A high-power laser is focused on a target of the material to be deposited (CaB₆), causing it to ablate. The resulting plasma plume deposits a thin film onto a heated substrate, such as MgO or Al₂O₃.[17]

Magnetic Property Characterization

-

SQUID Magnetometry: A Superconducting Quantum Interference Device (SQUID) magnetometer is the primary tool for measuring the magnetic properties of materials with very high sensitivity.[14] It is used to obtain magnetization versus magnetic field (M-H) hysteresis loops and magnetization versus temperature (M-T) curves to determine properties like saturation moment, coercivity, and the Curie temperature.

-

Nuclear Magnetic Resonance (NMR): ¹¹B NMR studies have been performed to probe the local magnetic environment of the boron nuclei.[18] While magnetization data showed ferromagnetic hysteresis, NMR linewidth data did not show clear microscopic evidence of a ferromagnetic state, adding to the controversy.[18]

-

Electron Spin Resonance (ESR): ESR measurements have been used to search for magnetic impurities within CaB₆ crystals. Some studies indicated the absence of such impurities, supporting intrinsic models.[19]

Electronic and Structural Characterization

-

Hall Effect Measurements: These measurements are used to determine the carrier type (electron or hole) and carrier density in a material. This was crucial in the initial studies of La-doped CaB₆ to quantify the electron density for the low-density electron gas model.[5]

-

Quantum Oscillations: Techniques like the de Haas-van Alphen effect (oscillations in magnetic susceptibility) and the Shubnikov-de Haas effect (oscillations in resistivity) are used to map the Fermi surface of metals.[20] The observation of quantum oscillations in insulating SmB₆ has drawn parallels to the puzzles in CaB₆, probing the nature of electronic states.[16][21]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface.[13] It can be used to detect surface contaminants.

The following diagram outlines a typical experimental workflow for investigating the magnetic properties of a material like CaB₆.

Theoretical Modeling and Electronic Structure

Theoretical calculations are crucial for interpreting experimental results and testing the viability of proposed models for magnetism.

-

Band Structure and Density of States (DOS): Density Functional Theory (DFT) is a common computational method used to calculate the electronic band structure and DOS of materials.[22][23] For CaB₆, these calculations consistently show a band gap at the Fermi level for the stoichiometric compound, classifying it as a semiconductor.[10] This result contradicts early interpretations of CaB₆ as a semimetal and poses a challenge for models of itinerant ferromagnetism that require a finite density of states at the Fermi level.

-

Extended Hubbard Model: To investigate the possibility of metallic ferromagnetism, theorists have used models like the extended Hubbard model.[13] These calculations have shown that ferromagnetism is destabilized in the perfect cubic structure of CaB₆, but could potentially be realized if local symmetry is broken (e.g., to tetragonal), perhaps by defects.[13]

Summary and Outlook

The study of magnetism in CaB₆ remains a compelling topic in condensed matter physics. The initial excitement over the potential discovery of a new class of d⁰ ferromagnet has been tempered by strong evidence pointing towards extrinsic sources, primarily surface contamination with iron-containing compounds. The high variability in reported magnetic moments and the results of surface-sensitive experiments lend significant weight to the extrinsic argument.[5][9]

However, the possibility of defect-induced magnetism has not been entirely ruled out, and the physics of thin films, where moments can be orders of magnitude larger than in bulk, presents its own set of unanswered questions.[9]

Future research must prioritize the synthesis of ultra-high purity CaB₆ single crystals and thin films, coupled with meticulous in-situ characterization to prevent surface contamination. Advanced surface science techniques will be essential to definitively distinguish between intrinsic surface electronic states and extrinsic impurity phases. Resolving the origin of the anomalous magnetism in CaB₆ will not only solve a long-standing puzzle but also provide deeper insights into the subtle interplay between defects, electronic structure, and magnetism in materials.

References

- 1. Calcium hexaboride - Wikipedia [en.wikipedia.org]

- 2. [PDF] Structure and magnetism in nanocrystalline Ca(La)B6 films | Semantic Scholar [semanticscholar.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Calcium_hexaboride [chemeurope.com]

- 5. [cond-mat/0306709] The Origin of Weak Ferromagnetism in CaB6 [arxiv.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. [PDF] Magnetic properties: Ferromagnetism in the hexaborides | Semantic Scholar [semanticscholar.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. Quantum Oscillations in Flux-Grown SmB_{6} with Embedded Aluminum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Quantum oscillations - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

The Discovery and History of Calcium Boride: A Technical Guide

Abstract

Calcium boride, particularly calcium hexaboride (CaB₆), is a ceramic material distinguished by its exceptional hardness, high melting point, chemical stability, and unique electronic properties. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing the seminal moments in its synthesis and characterization. It includes an in-depth analysis of various synthesis methodologies, complete with detailed experimental protocols for key techniques such as carbothermal reduction, mechanochemical synthesis, and molten salt electrolysis. Quantitative physical and chemical data are systematically presented, and logical frameworks for its synthesis and historical progression are visualized through detailed diagrams. This document serves as a fundamental resource for professionals engaged in materials science and advanced material applications.

A Century of Discovery: The History of this compound

The investigation into alkaline earth metal borides spans more than a century, initiated by the advent of high-temperature furnace technology in the late 19th century. The journey of this compound's discovery from a laboratory curiosity to a material of significant scientific interest is marked by several key milestones.

The Dawn of Boride Chemistry

The story of this compound is intrinsically linked to the pioneering work of French chemist Henri Moissan.[1][2] Moissan, renowned for his development of the electric arc furnace, created a tool capable of reaching temperatures previously unattainable, paving the way for the synthesis of a new class of materials.[2][3] In 1897, Henri Moissan and P. Williams were the first to successfully synthesize this compound, along with its strontium and barium analogues.[4] They achieved this through the thermite reduction of calcium borate in their newly developed electric arc furnace.[4]

Shortly after, in 1900, Geelmuyden reported a method of producing CaB₆ by melting calcium carbide with boric anhydride.[5] However, it was the French chemist Andrieux who, through his work on the electrolysis of molten salts, first correctly identified the chemical composition of these compounds as hexaborides (MB₆).[4]

20th Century Developments and Characterization

The early 20th century saw further exploration of synthesis routes by researchers such as Juengst and Mewes, who used calcium halides and boron, and Stock and Holle, who described a synthesis from calcium metal and boron trioxide.[4]

A significant leap in the theoretical understanding of this compound occurred in 1954, when Longuet-Higgins and Roberts performed the first calculations of its energy band structure using a semiempirical molecular orbital method.[6] This work laid the groundwork for understanding the electronic properties that make CaB₆ a subject of modern research. The crystal structure was further elucidated by researchers like von Stackelberg and Neumann in 1932 and Pauling and Weinbaum in 1934, who confirmed its cubic lattice with a three-dimensional boron network.[7]

Modern Era: Unveiling Novel Properties

The late 20th century brought a resurgence of interest in this compound, culminating in the 1999 discovery of weak ferromagnetism in lanthanum-doped CaB₆ by D.P. Young and his associates.[6] This finding was remarkable because neither calcium nor boron possesses the partially filled d- or f-shell orbitals typically required for magnetism, sparking ongoing research into the origins of this phenomenon.[8] Today, research continues to explore CaB₆ for its potential in advanced applications, including as a neutron-absorbing material, in spintronics, and as a high-temperature thermoelectric material.[9][10]

Diagram: Historical Timeline of this compound

Caption: A timeline of key discoveries in the history of this compound.

Physicochemical Properties of Calcium Hexaboride (CaB₆)

Calcium hexaboride is a black, lustrous, and chemically inert powder with low density.[10] Its robust covalent boron framework imparts exceptional hardness and a high melting point, making it suitable for demanding applications.

| Property | Value | Citations |

| Chemical Formula | CaB₆ | [10] |

| Molar Mass | 104.94 g/mol | [7] |

| Appearance | Black, lustrous powder | [10] |

| Density | 2.3 - 2.45 g/cm³ | [7] |

| Melting Point | 2235 °C (2508 K) | [7] |

| Crystal Structure | Cubic | [10] |

| Space Group | Pm-3m | [10] |

| Lattice Constant | 4.145 - 4.153 Å | [6] |

| Microhardness | 27 GPa | [8] |

| Knoop Hardness | 2600 kg/mm ² | [8] |

| Young's Modulus | 379 GPa | [8] |

| Electrical Resistivity | > 2 x 10¹⁰ Ω·m (pure crystals) | [8] |

| Energy Gap | ~1.0 eV (Semiconductor) | [7] |

| Solubility | Insoluble in H₂O, Methanol, Ethanol. Slowly dissolves in acids. | [8] |

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound has evolved significantly since Moissan's original experiments. Modern methods aim to control purity, particle size, and morphology. Three key methods are detailed below.

Diagram: Overview of CaB₆ Synthesis Routes

Caption: A flowchart of common synthesis pathways for producing CaB₆ powder.

Boro/Carbothermal Reduction via Gel Precursor

This method offers excellent control over particle size and homogeneity by creating an intimately mixed precursor gel.[8] The optimal conditions for forming single-phase CaB₆ powder are heating at 1400°C for 12 hours.[8]

3.1.1 Materials and Equipment

-

Calcium Carbonate (CaCO₃, 99%)

-

Boric Acid (H₃BO₃, 99.5%)

-

D(-)-Mannitol (C₆H₁₄O₆, 99%)

-

Deionized Water (DIW)

-

Stirring hotplate, Beakers

-

Drying oven

-

Tube furnace with argon gas supply

3.1.2 Experimental Protocol

-

Precursor Gel Preparation:

-

Prepare a D(-)-Mannitol solution by dissolving 1 mole of D(-)-Mannitol in 25 ml of DIW.[8]

-

Separately, prepare a boric acid solution.

-

Add the D(-)-Mannitol solution dropwise (rate of 2 ml/min) into the boric acid solution while stirring.[8]

-

Add 2 moles of CaCO₃ to the stirred solution for every 3 moles of H₃BO₃.[8]

-

Maintain the mixture at 65°C for 4 hours with continuous stirring.[8]

-

Increase the temperature to 80°C and heat until all water has evaporated, leaving a semi-transparent product.[8]

-

Dry the resulting gel in an oven at 100°C for 24 hours.[8]

-

-

Thermal Reduction:

-

Place the dried gel precursor into a crucible suitable for high-temperature processing.

-

Position the crucible in a tube furnace.

-

Heat the sample to the target temperature (e.g., 1400°C) under a steady flow of argon gas.[8]

-

Maintain the temperature for the specified duration (e.g., 12 hours) to ensure complete reaction. Single-phase CaB₆ can also be achieved at 1500°C for 6 hours.[8]

-

Cool the furnace to room temperature under argon flow.

-

-

Purification (if necessary):

Mechanochemical Synthesis

Mechanochemical synthesis is an energy-efficient, room-temperature method that uses a high-energy ball mill to induce solid-state reactions.[4]

3.2.1 Materials and Equipment

-

Anhydrous Colemanite (Ca₂B₆O₁₁, 99%)

-

Activated Charcoal (Analytical Grade)

-

High-energy ball mill with hardened steel vials and balls

-

Controlled-atmosphere workstation or glovebox (Argon)

-

Muffle furnace

-

Hydrochloric Acid (HCl, 0.5 M)

-

Stirring apparatus, Beakers, Filtration equipment

3.2.2 Experimental Protocol

-

Preparation:

-

All material handling must be performed in a controlled argon atmosphere to prevent oxygen contamination.[4]

-

Weigh anhydrous colemanite and activated charcoal. The optimal mass ratio of colemanite-to-carbon is 1:10.[4]

-

Load the powders and milling balls into the hardened steel vial inside the glovebox. A constant ball-to-powder weight ratio (e.g., 10:1) should be maintained.[1]

-

-

Milling Process:

-

Seal the vial and place it in the high-energy ball mill.

-

Mill the mixture at room temperature for an optimized duration of 1020 minutes (~17 hours).[4]

-

-

Product Purification:

-

After milling, transfer the product to a beaker.

-

To remove oxide by-products (e.g., CaO), leach approximately 8g of the material in 200 mL of 0.5 M HCl for 3 hours with continuous stirring.[4]

-

Filter the leached powder and rinse thoroughly with deionized water, then dry.

-

To remove unreacted carbon, perform calcination in a muffle furnace at 900°C for 3 hours.[4]

-

-

Post-Treatment for Characterization:

-

For XRD analysis, it is beneficial to sinter the purified powder at 350°C for 2 hours under argon to promote crystallization without inducing secondary phase formation.[4]

-

Molten Salt Electrolysis

This electrochemical method allows for the synthesis of crystalline CaB₆ at a significantly lower temperature (900°C) compared to carbothermal routes.[11]

3.3.1 Materials and Equipment

-

Calcium Oxide (CaO)

-

Boron Trioxide (B₂O₃)

-

Lithium Fluoride (LiF) - as the flux

-

Inconel reactor

-

High-purity graphite crucible (serves as the anode)

-

Electropolished molybdenum rod (serves as the cathode)

-

DC power supply

-

Tube furnace with argon gas supply

3.3.2 Experimental Protocol

-

Electrolyte Preparation:

-

Prepare the electrolyte melt by mixing CaO, B₂O₃, and LiF. The molar ratio of calcium to boron content in the melt should be 1:6.[11]

-

Place the mixture into the high-purity graphite crucible.

-

-

Electrolysis Setup:

-

Position the graphite crucible (anode) within the Inconel reactor.

-

Insert the molybdenum rod (cathode) into the melt, ensuring it does not contact the anode.

-

Seal the reactor and place it inside a furnace. Purge the system thoroughly with argon gas.

-

-

Electrolytic Synthesis:

-

Product Recovery and Purification:

-

After electrolysis, turn off the power and cool the reactor to room temperature under argon.

-

Carefully remove the cathode with the deposited product.

-

Clean the cathode product by immersing it in dilute HCl solution to dissolve any remaining salt flux.[11]

-

Wash the final CaB₆ crystals thoroughly with triple-distilled water and dry.

-

Conclusion

From its initial synthesis in the high-temperature electric arc furnaces of the late 19th century to its modern production via energy-efficient mechanochemical routes, this compound has proven to be a material of enduring scientific interest. The historical progression of its discovery and the refinement of its synthesis protocols have unveiled a compound with a unique combination of physical robustness and intriguing electronic properties. The detailed methodologies presented in this guide for carbothermal reduction, mechanochemical synthesis, and molten salt electrolysis highlight the versatility available to researchers for producing CaB₆ with tailored characteristics. As a material with applications ranging from industrial deoxidizers to potential components in spintronic devices, a thorough understanding of its history and synthesis is crucial for driving future innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Electrolysis of Molten Salts [science.cleapss.org.uk]

- 4. Calcium Hexaboride Synthesis from Anhydrous Colemanite by Mechanochemical Method | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nanorh.com [nanorh.com]

- 8. ceramic-science.com [ceramic-science.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Chemical Reactions of Calcium Boride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium boride (CaB₆), a refractory ceramic material, possesses a unique combination of physical and chemical properties, including a high melting point, significant hardness, and chemical stability.[1] These characteristics make it a material of interest in a variety of advanced applications, from refractory materials and abrasives to its use as a deoxidizer in metallurgy.[2][3] This technical guide provides a comprehensive overview of the fundamental chemical reactions of this compound, with a focus on its synthesis, reactivity with common chemical agents, and its role in various chemical processes. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter or wish to utilize this versatile compound in their work.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, each with its own set of reaction conditions and outcomes in terms of product purity and morphology. The primary synthesis routes include mechanochemical synthesis, boro/carbothermal reduction, and calciothermic reduction.

Mechanochemical Synthesis

Mechanochemical synthesis offers a low-temperature route to produce this compound, avoiding the high energy consumption associated with traditional high-temperature methods.[2][4] This solid-state reaction typically involves the high-energy ball milling of precursor materials.

Reaction Pathway: A common mechanochemical synthesis route utilizes anhydrous colemanite (Ca₂B₆O₁₁) and carbon as precursors.[2] The overall reaction can be represented as:

2Ca₂B₆O₁₁ + 10C → 4CaB₆ + 2CaO + 10CO₂

Experimental Protocol: A detailed experimental protocol for the mechanochemical synthesis of CaB₆ from anhydrous colemanite is as follows:[2][5]

-

Reactant Preparation: Anhydrous colemanite and activated charcoal are used as the primary reactants.

-

Milling Parameters: The reactants are subjected to high-energy ball milling in a controlled atmosphere, typically argon, to prevent oxidation.[2]

-

Post-Milling Purification: The milled product is then purified to remove byproducts. This often involves a two-step process:

Quantitative Data:

| Parameter | Value | Reference |

| Optimal Carbon-to-Colemanite Ratio | 10:1 | [2][4] |

| Optimal Milling Time | 1020 minutes | [2][4] |

| Milling Atmosphere | Argon | [2] |

| Purification - Calcination Temperature | 900 °C | [2] |

| Purification - Acid Leaching | 0.5 M HCl | [2] |

Logical Relationship Diagram:

Boro/Carbothermal Reduction

Boro/carbothermal reduction is a high-temperature synthesis method that involves the reduction of a calcium source, typically calcium carbonate (CaCO₃) or calcium oxide (CaO), in the presence of a boron source and a reducing agent, usually carbon.[6][7]

Reaction Pathway: The overall reaction for the boro/carbothermal reduction of calcium carbonate can be represented as:[8]

2CaCO₃ + 3B₄C + C → 2CaB₆ + 6CO

Experimental Protocol: A typical experimental protocol for the boro/carbothermal reduction synthesis of CaB₆ is as follows:[6]

-

Precursor Preparation: A gel precursor is prepared by mixing boric acid (H₃BO₃), D(-)-Mannitol (as a carbon source), and calcium carbonate (CaCO₃) in deionized water.

-

Gelation and Drying: The solution is heated to evaporate the water and form a gel, which is then dried.

-

Pelletization: The dried gel is ground and pressed into pellets.

-

Sintering: The pellets are heated in a graphite crucible under an argon atmosphere at high temperatures.

-

Purification: The sintered product is purified by leaching with hydrochloric acid to remove unreacted components.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio (CaCO₃:B₂O₃) | 1:3 | [6] |

| Sintering Temperature | 1400 °C | [6][7][8] |

| Sintering Time | 12 hours | [6][7][8] |

| Sintering Atmosphere | Argon | [6][8] |

| Purification | 1 M HCl | [6] |

Reaction Pathway Diagram:

Calciothermic Reduction

Calciothermic reduction involves the reduction of boron carbide (B₄C) with metallic calcium at elevated temperatures.[9] This method can produce high-purity CaB₆.

Reaction Pathway: The overall reaction for the calciothermic reduction of boron carbide is:[9]

7Ca + 6B₄C → 4CaB₆ + 3CaC₂

This process often occurs in two stages, with the formation of an intermediate, CaB₂C₂.[9]

Experimental Protocol: A two-stage heating procedure is often employed for the calciothermic reduction of B₄C:[9]

-

Reactant Mixing: Boron carbide powder and calcium metal are mixed in the desired stoichiometric ratio.

-

First Stage Heating: The mixture is heated to a lower temperature (e.g., 1173 K for 4 hours) to initiate the reaction and form the intermediate CaB₂C₂.[9]

-

Second Stage Heating: The temperature is then raised (e.g., to 1573 K for 4 hours) to complete the reaction and convert the intermediate to CaB₆.[9]

-

Purification: The product is leached with water and then hydrochloric acid to remove the byproduct calcium carbide (CaC₂).[9]

Quantitative Data:

| Parameter | Value | Reference |

| First Stage Temperature | 1173 K (900 °C) | [9] |

| First Stage Duration | 4 hours | [9] |

| Second Stage Temperature | 1573 K (1300 °C) | [9] |

| Second Stage Duration | 4 hours | [9] |

| Product Purity | High, after leaching | [9] |

| Final Carbon Content | 1.03 wt% | [9] |

Logical Relationship Diagram:

Reactivity of this compound

This compound is known for its chemical inertness under ambient conditions.[1] However, it does react with certain reagents, particularly at elevated temperatures or with strong oxidizing agents.

Reaction with Acids

This compound dissolves slowly in acids. The rate of dissolution is dependent on factors such as the type and concentration of the acid, as well as the temperature.

-

Hydrochloric Acid (HCl) and Sulfuric Acid (H₂SO₄): Limited quantitative data is available on the dissolution kinetics of CaB₆ in these acids. Studies on similar materials suggest that the dissolution rate would increase with acid concentration and temperature.[10][11]

-

Nitric Acid (HNO₃): As a strong oxidizing acid, nitric acid is expected to react more readily with this compound compared to non-oxidizing acids. The reaction products would likely include calcium nitrate, boric acid, and various nitrogen oxides, depending on the reaction conditions.[12][13]

Oxidation

This compound is relatively stable in air at room temperature but will oxidize at elevated temperatures.[14] The oxidation products depend on the temperature and oxidizing atmosphere.

Reaction Pathway: The oxidation of CaB₆ in air at high temperatures can lead to the formation of calcium borates and boron trioxide.[14]

Quantitative Data:

| Temperature Range | Observation | Products | Reference |

| 873 - 973 K | Parabolic weight gain | Calcium borate (CaB₄O₇) | [14] |

| > 1073 K | Significant weight gain (~80%) | Calcium borate (CaB₄O₇) | [14] |

Experimental Workflow Diagram:

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. CN101082083B - Fine copper smelting and deoxidizing method - Google Patents [patents.google.com]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. ceramic-science.com [ceramic-science.com]

- 7. researchgate.net [researchgate.net]

- 8. All articles - Journal of Ceramic Science [ceramic-science.com]

- 9. Preparation of CaB<sub>6</sub> powder via calciothermic reduction of boron carbide [ijmmm.ustb.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Calcium Boride (CaB6) in Materials Science

Introduction